molecular formula C15H12N2O7 B14654191 Methyl 5-(3-methyl-4-nitrophenoxy)-2-nitrobenzoate CAS No. 51282-73-6

Methyl 5-(3-methyl-4-nitrophenoxy)-2-nitrobenzoate

Katalognummer: B14654191
CAS-Nummer: 51282-73-6
Molekulargewicht: 332.26 g/mol
InChI-Schlüssel: PROJGDPPFSSBHN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 5-(3-methyl-4-nitrophenoxy)-2-nitrobenzoate is an organic compound with a complex structure, characterized by the presence of nitro groups and a phenoxy moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(3-methyl-4-nitrophenoxy)-2-nitrobenzoate typically involves the reaction of 3-methyl-4-nitrophenol with 5-bromo-2-nitrobenzoic acid methyl ester under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 5-(3-methyl-4-nitrophenoxy)-2-nitrobenzoate can undergo various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other functional groups.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst, ethanol as solvent.

    Substitution: Sodium hydroxide, DMF as solvent.

    Oxidation: Potassium permanganate, water as solvent.

Major Products Formed

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

    Oxidation: Formation of carboxylic acid derivatives.

Wissenschaftliche Forschungsanwendungen

Methyl 5-(3-methyl-4-nitrophenoxy)-2-nitrobenzoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Methyl 5-(3-methyl-4-nitrophenoxy)-2-nitrobenzoate involves its interaction with specific molecular targets. The nitro groups can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The phenoxy moiety can also participate in binding interactions with proteins and enzymes, modulating their activity and function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 5-[(3-Methyl-4-nitrophenoxy)methyl]-2-furaldehyde
  • 3-(3-Methyl-4-nitrophenoxy)propan-1-amine hydrochloride
  • 2-(3-Methyl-4-nitrophenoxy)propanoyl chloride

Uniqueness

Methyl 5-(3-methyl-4-nitrophenoxy)-2-nitrobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both nitro and phenoxy groups allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research and industrial applications.

Eigenschaften

CAS-Nummer

51282-73-6

Molekularformel

C15H12N2O7

Molekulargewicht

332.26 g/mol

IUPAC-Name

methyl 5-(3-methyl-4-nitrophenoxy)-2-nitrobenzoate

InChI

InChI=1S/C15H12N2O7/c1-9-7-10(3-5-13(9)16(19)20)24-11-4-6-14(17(21)22)12(8-11)15(18)23-2/h3-8H,1-2H3

InChI-Schlüssel

PROJGDPPFSSBHN-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC(=C1)OC2=CC(=C(C=C2)[N+](=O)[O-])C(=O)OC)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.